1-Bromo-2-iso-pentylthiobenzene
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Overview
Description
1-Bromo-2-iso-pentylthiobenzene is an organic compound with the molecular formula C11H15BrS It is a derivative of benzene, where a bromine atom and an iso-pentylthio group are substituted at the 1 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-iso-pentylthiobenzene typically involves the bromination of 2-iso-pentylthiobenzene. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction . The reaction conditions usually include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4).
Reaction Time: Several hours to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.
Continuous Flow Systems: To ensure efficient and consistent production.
Purification: Techniques such as distillation or recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-iso-pentylthiobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The iso-pentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-iso-pentylthiobenzene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-iso-pentylthiobenzene.
Scientific Research Applications
1-Bromo-2-iso-pentylthiobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-iso-pentylthiobenzene involves its interaction with various molecular targets. The bromine atom and iso-pentylthio group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylthiobenzene: Similar structure but with a methylthio group instead of an iso-pentylthio group.
1-Bromo-2-ethylthiobenzene: Similar structure but with an ethylthio group instead of an iso-pentylthio group.
1-Bromo-2-propylthiobenzene: Similar structure but with a propylthio group instead of an iso-pentylthio group.
Uniqueness
1-Bromo-2-iso-pentylthiobenzene is unique due to the presence of the iso-pentylthio group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-bromo-2-(3-methylbutylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrS/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQHXFKJOQRZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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